molecular formula C13H22Cl2N2 B2375873 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride CAS No. 2230799-77-4

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

Cat. No. B2375873
M. Wt: 277.23
InChI Key: HLOQSVPYAOGOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 2230799-77-4 . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound is in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-benzyl-2-methyl-1,4-diazepane dihydrochloride . The InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H . The molecular weight of the compound is 192.30 g/mol .


Physical And Chemical Properties Analysis

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is a powder . It has a molecular weight of 277.24 and is typically stored at 4 degrees Celsius . The compound’s InChI Code is 1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15 (12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral-Pool Synthesis and Receptor Ligand Applications : 1-Benzyl-2-methyl-1,4-diazepane dihydrochloride is synthesized from amino acids, resulting in various substituents. This synthesis is key for creating σ1 receptor ligands, used in pharmacology for their potential in cognition enhancement without severe toxic effects (Fanter et al., 2017).

  • Microwave-Assisted Synthesis : An efficient access to 1,4-diazepane derivatives, including 1-Benzyl-2-methyl-1,4-diazepane, is achieved through microwave-assisted synthesis. This method yields 1,4-diazepanes rapidly and in good quantities (Wlodarczyk et al., 2007).

  • Efflux Pump Inhibition in Bacteria : Research shows that 1-Benzyl-1,4-diazepane can act as an efflux pump inhibitor in Escherichia coli, reducing bacterial resistance to antibiotics. This finding could have implications for developing new antibacterial strategies (Casalone et al., 2020).

Biological and Pharmacological Applications

  • Olefin Epoxidation Catalyst : This compound plays a role in the epoxidation of olefins when used as part of manganese(III) complexes. The Lewis basicity of ligands on reactivity is a key factor in this process, indicating potential applications in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

  • Anticancer Agent Research : Novel 1,4-diazepane derivatives are being explored for their potential as anticancer agents. This research is crucial for the development of new therapeutic strategies against various cancer types (Teimoori et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-benzyl-2-methyl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-12-10-14-8-5-9-15(12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOQSVPYAOGOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methyl-1,4-diazepane dihydrochloride

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